molecular formula C18H20N2S B14058888 10-(1-Methyl-3-piperidyl)phenothiazine CAS No. 101976-53-8

10-(1-Methyl-3-piperidyl)phenothiazine

Cat. No.: B14058888
CAS No.: 101976-53-8
M. Wt: 296.4 g/mol
InChI Key: SRTWFJHQXAWNKC-UHFFFAOYSA-N
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Description

. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. Phenothiazines are characterized by their tricyclic structure, consisting of two benzene rings fused to a central thiazine ring.

Preparation Methods

The synthesis of 10-(1-Methyl-3-piperidyl)phenothiazine typically involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

10-(1-Methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative.

Comparison with Similar Compounds

10-(1-Methyl-3-piperidyl)phenothiazine can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its specific side chain, which imparts distinct pharmacological properties and applications .

Properties

CAS No.

101976-53-8

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

10-(1-methylpiperidin-3-yl)phenothiazine

InChI

InChI=1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3

InChI Key

SRTWFJHQXAWNKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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